Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Catalog No.
S14288697
CAS No.
23482-33-9
M.F
C14H18ClNO3
M. Wt
283.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-car...

CAS Number

23482-33-9

Product Name

Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

IUPAC Name

ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

InChI

InChI=1S/C14H18ClNO3/c1-2-19-13(17)16-9-7-14(18,8-10-16)11-3-5-12(15)6-4-11/h3-6,18H,2,7-10H2,1H3

InChI Key

CURANEYLIZSJBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O

Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, with the CAS number 23482-33-9, is a chemical compound characterized by its molecular formula C₁₄H₁₈ClNO₃ and a molecular weight of approximately 283.75 g/mol. This compound features a piperidine ring substituted with a hydroxyl group and a chlorophenyl group, making it structurally significant in various chemical and biological applications. Its systematic name also includes references to its ester functionality, indicating that it is derived from the carboxylic acid of 4-(4-chlorophenyl)-4-hydroxypiperidine.

Typical of esters and aromatic compounds:

  • Ester Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The chlorine atom on the aromatic ring can be replaced by nucleophiles, leading to various derivatives.
  • Reduction Reactions: The hydroxyl group may be involved in reduction reactions, potentially forming other functional groups depending on the reducing agent used.

The synthesis of ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves several steps:

  • Formation of Piperidine Derivative: Starting materials such as 4-chlorobenzaldehyde can be reacted with appropriate amines to form the piperidine backbone.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through oxidation reactions involving suitable reagents.
  • Esterification: Finally, the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate has various applications:

  • Pharmaceutical Research: Its derivatives are explored for their potential therapeutic effects.
  • Analytical Chemistry: It is used as a standard in high-performance liquid chromatography (HPLC) for separating and analyzing similar compounds .
  • Chemical Synthesis: This compound serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate focus on its binding affinity and efficacy in biological systems. Preliminary investigations suggest that it may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-Piperidinecarboxylic acidC₅H₉NO₂Basic structure without chlorophenyl substitution
Ethyl 4-hydroxy-1-piperidinecarboxylateC₁₄H₁₉NO₃Lacks chlorine substituent, differing biological activity
4-ChlorophenolC₆H₅ClOSimple phenolic compound with distinct properties

Uniqueness

Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties not found in simpler derivatives or analogs. Its chlorinated aromatic ring enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets compared to its non-chlorinated counterparts.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.0975211 g/mol

Monoisotopic Mass

283.0975211 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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